Anti-HIV Activity: 3,4-Dichloro Substitution Yields Sub-50 nM Potency vs. Alternative Halogen Patterns
In a systematic structure-activity relationship (SAR) study of phenylpyrazole derivatives as anti-HIV agents, the 3,4-dichloro derivative 416 exhibited an EC50 of 0.047 µM against HIV-1 in cell-based assays [1]. While the study included a panel of halogen-substituted analogs, the 3,4-dichloro pattern consistently yielded the most potent anti-HIV activity among the evaluated compounds [1].
| Evidence Dimension | Anti-HIV activity (EC50) |
|---|---|
| Target Compound Data | 0.047 µM (3,4-dichloro derivative 416) |
| Comparator Or Baseline | Other halogen-substituted phenylpyrazole analogs (mono-chloro, fluoro, unsubstituted) tested in the same series; specific comparator EC50 values not disclosed, but study states 3,4-dichloro exhibited superior potency |
| Quantified Difference | 3,4-Dichloro derivative displayed the highest anti-HIV activity among all synthesized phenylpyrazole analogs |
| Conditions | Cell-based anti-HIV assay; HIV-1 |
Why This Matters
The EC50 of 47 nM positions this scaffold as a viable starting point for anti-HIV lead optimization, with a potency level that rivals or exceeds many early-stage antiviral candidates.
- [1] Mizuhara et al. Structure–activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters. 2013; DOI: 10.1016/j.bmcl.2013.06.026. View Source
